(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride
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Overview
Description
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine typically involves the reaction of ethyl hydrazinecarbodithioate with appropriate alkylating agents under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties.
Medicine
In medicine, (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a valuable component in the formulation of new products .
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. In anticancer research, it may interfere with signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-ethyl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-2-4-7-5(3-6)9-8-4;;/h2-3,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMNPZFZIUJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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